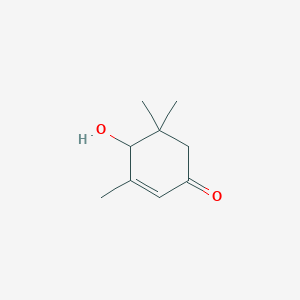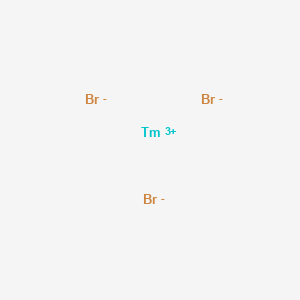
溴化铥
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Thulium bromide, like many rare earth halides, can be synthesized through various chemical routes. Research has focused on developing efficient synthesis methods for thulium compounds, including thulium bromide. For example, thulium doped copper ferrite nanoparticles have been synthesized using a novel sol–gel method involving copper (II) nitrate, iron (III) nitrate, thulium (III) nitrate, and starch as a natural template without adding external surfactant. This method highlights the potential for eco-friendly synthesis approaches for thulium compounds (Hosseini, 2016).
Molecular Structure Analysis
The molecular structure of thulium compounds can be intricate, reflecting the complex coordination environments possible for rare earth elements. For instance, thulium(III) trifluoroacetates have been synthesized and characterized, revealing detailed information about the coordination geometry and bonding in such compounds. This research provides a foundation for understanding the molecular structure of thulium bromide and similar materials (Gutnikov et al., 2006).
Chemical Reactions and Properties
Thulium compounds participate in a variety of chemical reactions, reflective of their reactivity and the electronic properties of thulium. Research into thulium complexes, for example, explores their reactivity and potential applications in catalysis and material science. Such studies are crucial for understanding how thulium bromide might react under different conditions and for what purposes it can be used (Cantat et al., 2006).
Physical Properties Analysis
The physical properties of thulium bromide, including its crystalline structure, magnetic, and optical properties, are areas of active research. Studies on thulium doped nanoparticles, for example, offer insights into the magnetic properties of thulium compounds, which are relevant for applications in magnetic materials and photonics (Hosseini, 2016).
Chemical Properties Analysis
Understanding the chemical properties of thulium bromide requires studying its reactivity, stability under various conditions, and interactions with other compounds. The synthesis and reactivity of thulium complexes provide valuable information on the chemical behavior of thulium compounds, including thulium bromide. Such research can inform the development of new materials and catalytic processes involving thulium (Cantat et al., 2006).
科学研究应用
用于痕量元素检测的荧光系统: 杨等人 (1995) 研究了涉及铥的荧光系统,发现它可有效测定含有稀土元素样品中的痕量铥 (Yang et al., 1995)。
脑癌的影像引导放射治疗: 恩格斯等人 (2018) 研究了氧化铥纳米粒子在生物应用中的使用,特别是在脑癌的影像引导放射治疗中,注意到对放射耐受性脑肿瘤细胞的显着剂量增强 (Engels et al., 2018)。
碎石术和输尿管损伤研究: 威尔逊等人 (2015) 对铥纤维激光碎石术进行了安全性研究,铥纤维激光碎石术是钬:YAG 激光碎石术的潜在替代方案,特别表征了对输尿管和碎石篮造成的损伤 (Wilson et al., 2015)。
用于医学应用的放射性核素生产: 海因克等人 (2021) 报告了铥-167 的高比活度生产,铥-167 是一种在核医学中具有潜在诊断和治疗应用的放射性核素 (Heinke et al., 2021)。
掺杂二氧化硅光纤中的光学性质: 阿格和波夫尔森 (2006) 研究了掺铥二氧化硅光纤的发射和吸收光谱,这对激光和放大器仿真至关重要 (Agger & Povlsen, 2006)。
磁阻和磁化研究: 埃勒比等人 (1998) 对铥的电阻和磁化进行了详细的研究,得出了该元素的磁相图 (Ellerby et al., 1998)。
医疗激光应用: 弗里德和默里 (2005) 描述了铥纤维激光器在泌尿外科各种应用中的初步测试,突出了其相对于钬激光器的潜在优势 (Fried & Murray, 2005)。
纳米抗菌研究: 陈和王 (2011) 比较了纳米二氧化钛复合银抗菌剂和铥复合纳米抗菌剂的抗菌性能,突出了它们在机理和功效上的差异 (Chen & Wang, 2011)。
使用铥纤维激光器的支气管内治疗: 格西里希等人 (2014) 评估了铥纤维激光支气管内治疗的安全性和多功能性,证明了其在治疗气道狭窄和支架阻塞方面的有效性 (Gesierich et al., 2014)。
安全和危害
属性
IUPAC Name |
thulium(3+);tribromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Tm/h3*1H;/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSWGSFQSCMHFQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Tm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium bromide | |
CAS RN |
14456-51-0 |
Source


|
| Record name | Thulium bromide (TmBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14456-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thulium bromide (TmBr3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014456510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



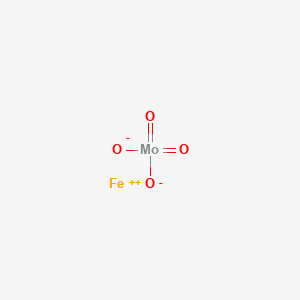
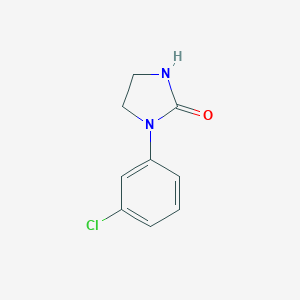


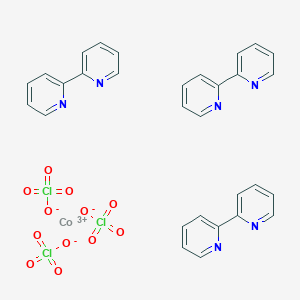
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)




